molecular formula C20H26N4O3S2 B382479 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-morpholinoethyl)acetamide CAS No. 315239-30-6

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-morpholinoethyl)acetamide

Cat. No.: B382479
CAS No.: 315239-30-6
M. Wt: 434.6g/mol
InChI Key: PPAAVAIWDUMNRQ-UHFFFAOYSA-N
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Description

2-((3-Allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-morpholinoethyl)acetamide is a thieno[2,3-d]pyrimidine derivative featuring:

  • Core structure: A fused bicyclic system comprising a thiophene ring and pyrimidine-4-one, with a cyclopentane ring (cyclopenta[4,5]) fused to the thiophene moiety.
  • Thioether linkage: Connects the core to an acetamide group. N-(2-morpholinoethyl)acetamide: A morpholine-containing side chain that may enhance solubility and target engagement .

This compound’s structural complexity positions it as a candidate for antitumor, antimicrobial, or kinase-modulating activities, based on analogs reported in the literature .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c1-2-7-24-19(26)17-14-4-3-5-15(14)29-18(17)22-20(24)28-13-16(25)21-6-8-23-9-11-27-12-10-23/h2H,1,3-13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAAVAIWDUMNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCN3CCOCC3)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-morpholinoethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core structure and various functional groups that may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S with a molecular weight of approximately 379.49 g/mol. The structure includes a thioether linkage and an acetamide functional group, which are critical for its biological interactions.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit a variety of biological activities. Notably, thieno[2,3-d]pyrimidine derivatives have been reported to possess:

  • Antitumor activity : Many thieno[2,3-d]pyrimidines have shown promising results as antitumor agents through mechanisms involving inhibition of folate metabolism and interference with nucleic acid synthesis.
  • Antimicrobial properties : Structural analogs have demonstrated efficacy against various bacterial strains.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor cell growth via folate metabolism disruption
AntimicrobialEffective against gram-positive and gram-negative bacteria

The biological activity of this compound may involve several mechanisms:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in purine biosynthesis.
  • Folate receptor targeting : Some derivatives specifically target folate receptors in cancer cells, enhancing their uptake and efficacy.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • Antitumor Activity : In one study, a series of thieno[2,3-d]pyrimidines were synthesized and tested against human tumor cell lines (e.g., KB and IGROV1). Compounds exhibited IC50 values ranging from 4.7 to 334 nM, indicating potent antitumor effects .
    • MTT Assay Results :
      | Compound ID | IC50 (nM) | Cell Line |
      |-------------|-----------|-------------------|
      | 3 | 4.7 | KB |
      | 6 | 334 | IGROV1 |
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of structurally related compounds against various bacterial strains. The results indicated significant inhibition zones for certain derivatives .

Synthesis Pathways

The synthesis of this compound typically involves several steps including:

  • Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the allyl and morpholinoethyl groups via nucleophilic substitution reactions.
  • Final acetamide formation through coupling reactions.

Optimizing these synthetic routes is crucial for achieving high yields and purity levels.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activities Synthesis Yield Ref.
Target Compound Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-Allyl, N-(2-morpholinoethyl) Hypothesized antitumor (based on analogs) Not reported -
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl, 2,5-dimethylphenyl Cytotoxicity (IC₅₀: 5.07 µM in MCF-7 cells) 85% (similar methods)
2-{[3-Allyl-4-oxo-...]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-Allyl, benzodioxin group Antitumor (in silico predictions) Not reported
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-...)thio)acetamido)acetate Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl, ethyl ester Enhanced pharmacokinetic stability 88% (esterification step)
CRCM5484 (BET inhibitor) Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one Furan-2-ylmethyl, 2-methylpyridin-3-yl Anti-leukemic (BET-BDII selectivity) 90% (convergent synthesis)
2-Morpholino-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Benzo[4,5]thieno[2,3-d]pyrimidine Morpholinoethyl, hydrazide Cytotoxicity (IC₅₀: 4.54 µM in HepG2) 73% (hydrazide coupling)

Structural Nuances Impacting Activity

  • Core Variations: Cyclopenta vs. cyclohepta rings (e.g., ’s cyclohepta[4,5] derivatives) influence ring strain and binding pocket compatibility . Thieno[2,3-d]pyrimidine vs.
  • Substituent Effects: Allyl group (Target, ): May participate in Michael addition or radical reactions, unlike inert alkyl/aryl groups . Morpholinoethyl side chain (Target, ): Enhances water solubility compared to hydrophobic substituents (e.g., 4-chlorophenyl in ) . Thioether vs. thioester linkages: ’s ethyl ester improves metabolic stability over free thiols .

Preparation Methods

Gewald Reaction for Thiophene Formation

Cyclopentanone, elemental sulfur, and malononitrile undergo cyclocondensation in the presence of a base (e.g., morpholine) to yield 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (1) . This reaction typically proceeds at 60–80°C in ethanol or DMF, with a reported yield of 70–85%.

Reaction Conditions

ReactantsSolventTemperatureYield
Cyclopentanone, S₈, malononitrileEthanol80°C81.8%

Cyclization to Thieno-Pyrimidinone

The aminothiophene (1) is treated with sodium nitrite in hydrochloric and acetic acids at 0–5°C to form 4-chloro-5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazine (2) . Subsequent hydrolysis or reaction with nucleophiles converts the triazine to a pyrimidinone structure. For example, heating with acetic acid yields the 4-oxo-thieno-pyrimidine scaffold.

ReagentBaseSolventTemperatureYield
Allyl bromideK₂CO₃DMF70°C75–80%

Thioether Linkage Formation

The thioacetamide side chain is introduced via nucleophilic substitution at the C2 position of the pyrimidinone.

Synthesis of 2-Mercapto Intermediate

The 4-chloro-pyrimidinone (2) reacts with thiourea in ethanol under reflux to form the 2-mercapto derivative (4) . Alternatively, direct displacement with sodium hydrosulfide (NaSH) in DMSO at 100°C provides the thiol intermediate.

Thioalkylation with Bromoacetamide

The mercapto group in (4) undergoes alkylation with methyl bromoacetate in the presence of K₂CO₃, yielding methyl 2-((3-allyl-4-oxo-pyrimidin-2-yl)thio)acetate (5) . Saponification with NaOH in methanol/water produces the corresponding carboxylic acid (6) .

Amide Coupling with 2-Morpholinoethylamine

The final step involves coupling the carboxylic acid (6) with 2-morpholinoethylamine using a peptide coupling agent.

Activation and Coupling

The acid (6) is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, followed by reaction with 2-morpholinoethylamine and DIPEA (N,N-diisopropylethylamine) at room temperature.

Reaction Parameters

Coupling AgentSolventBaseTemperatureYield
HATUDMFDIPEART, 8 hrs65–70%

Analytical Characterization

Key spectroscopic data for intermediates and the final compound are summarized below:

Intermediate (3) :

  • IR (KBr) : 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 5.85–5.95 (m, 1H, CH₂=CH), 4.65 (d, 2H, N-CH₂), 2.80–3.10 (m, 4H, cyclopentyl-CH₂).

Final Compound :

  • HRMS : m/z calcd. for C₂₀H₂₅N₅O₃S₂ [M+H]⁺: 434.5754; found: 434.5754.

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Optimization

  • Regioselectivity in Alkylation : Competing O-allylation is minimized by using non-polar solvents (e.g., THF) and controlled stoichiometry.

  • Thioether Stability : The thioacetamide linkage is prone to oxidation; reactions are conducted under nitrogen to preserve integrity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Methodological Answer:
The synthesis involves two critical steps:

Cyclocondensation : React 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes (e.g., allyl aldehydes) under reflux in ethanol to form azomethine intermediates.

Heterocyclization : Treat intermediates with glacial acetic acid and dimethyl sulfoxide (DMSO) to cyclize into the thieno-pyrimidinone core .

Thioether Formation : Alkylate the pyrimidinone sulfur with 2-chloro-N-(2-morpholinoethyl)acetamide using sodium methylate (2.6–2.8 molar excess) as a base in anhydrous conditions .

Basic: Which spectroscopic and analytical techniques validate the compound’s structural integrity?

Methodological Answer:

  • 1H NMR : Analyze proton environments (e.g., δ 2.03–3.18 ppm for CH2/CH3 groups in morpholinoethyl and cyclopenta moieties; δ 6.77–8.33 ppm for aromatic protons) in DMSO-d6 .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and monitor reaction progress .
  • Elemental Analysis : Verify purity (e.g., %C, %N, %S deviations ≤ 0.1%) to rule out byproducts .

Advanced: How can reaction conditions be optimized for the heterocyclization step using statistical design of experiments (DoE)?

Methodological Answer:

  • Factor Screening : Use a fractional factorial design to test variables: temperature (80–120°C), solvent polarity (acetic acid/DMSO ratios), and catalyst loading (0–5% H2SO4).
  • Response Surface Methodology (RSM) : Optimize yield by modeling interactions between variables. For example, highlights DoE’s role in minimizing trials while maximizing data quality .
  • Validation : Replicate optimal conditions (e.g., 100°C, 3:1 acetic acid/DMSO, 2% H2SO4) to confirm reproducibility.

Advanced: How to resolve contradictions between computational reaction pathway predictions and experimental outcomes?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for key steps (e.g., cyclocondensation transition states). Compare with experimental kinetics (e.g., Arrhenius plots) .
  • In Silico Feedback : Integrate failed experimental data into computational models (e.g., via ICReDD’s reaction path search tools) to refine predictions .
  • Sensitivity Analysis : Identify which computational parameters (e.g., solvation models) most impact discrepancies and recalibrate .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) given structural complexity?

Methodological Answer:

  • Fragment-Based Design : Deconstruct the molecule into core (thieno-pyrimidinone) and substituents (allyl, morpholinoethyl). Test individual fragments in bioassays to isolate contributions to activity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Prioritize substituents with high binding affinity (e.g., morpholinoethyl’s hydrogen-bonding potential) .
  • Comparative SAR : Benchmark against analogues in and (e.g., 4-oxo-3H-cyclopenta derivatives) to identify critical substituents .

Advanced: How to address solubility challenges in biological assays without structural modification?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO-water gradients (1–10% DMSO) while monitoring compound stability via HPLC .
  • Micellar Encapsulation : Use non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle thresholds to enhance dispersion .
  • pH Adjustment : Exploit morpholinoethyl’s basicity (pKa ~7.4) by buffering solutions near physiological pH to improve solubility .

Advanced: What computational tools enable efficient retrosynthetic planning for analogues?

Methodological Answer:

  • Retrosynthesis Software : Use platforms like Chematica or ASKCOS to propose routes for modifying the allyl or thioacetamide groups .
  • Pathway Scoring : Prioritize routes with fewer steps, higher atom economy, and compatibility with existing protocols (e.g., ’s alkylation methods) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible transformations for the cyclopenta-thieno scaffold .

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